molecular formula C18H13ClF3N3O2S B11576668 N-(4-chlorobenzyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(4-chlorobenzyl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11576668
M. Wt: 427.8 g/mol
InChI Key: GUVSQPVFONJTMN-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique combination of functional groups, including a chlorophenyl group, a furan ring, and a trifluoromethyl-substituted pyrimidine, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the chlorophenyl intermediate.

    Synthesis of the Pyrimidine Derivative: The pyrimidine ring is synthesized through a condensation reaction involving a furan derivative and a trifluoromethyl-substituted precursor.

    Coupling Reaction: The chlorophenyl intermediate is then coupled with the pyrimidine derivative using a thiol-based reagent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated products.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of a chlorophenyl group, a furan ring, and a trifluoromethyl-substituted pyrimidine

Properties

Molecular Formula

C18H13ClF3N3O2S

Molecular Weight

427.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H13ClF3N3O2S/c19-12-5-3-11(4-6-12)9-23-16(26)10-28-17-24-13(14-2-1-7-27-14)8-15(25-17)18(20,21)22/h1-8H,9-10H2,(H,23,26)

InChI Key

GUVSQPVFONJTMN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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